Magnesium sulfate monohydrate

Description

Research Significance in Inorganic Chemistry and Materials Science

In the field of inorganic chemistry, magnesium sulfate (B86663) is a cornerstone for studying hydration and dehydration processes. hawaii.edu The anhydrous form is widely used as a desiccant in organic synthesis laboratories due to its high affinity for water. wikipedia.org The monohydrate, kieserite, is a critical subject in the study of phase transitions, exhibiting a shift from a monoclinic to a triclinic crystal structure under high pressure. wikipedia.orgresearchgate.net Research also delves into its behavior within complex ternary salt systems, which is crucial for modeling both industrial and geological processes. csic.es

From a materials science perspective, kieserite and its related hydrates are investigated for a range of applications. These include its use in the formulation of specialized cements and as a component in extractive metallurgy. researchgate.net There is also academic interest in its potential for thermochemical heat storage. acs.org A primary driver of modern research is its confirmed presence on Mars and potential existence on Jupiter's icy moons, making its characterization essential for planetary science and astrobiology. hawaii.educhemeurope.comwikipedia.org Understanding its stability and spectral properties helps interpret data from space missions, offering insights into the historical presence of water on other celestial bodies. hawaii.edumdpi.comnih.gov

Overview of Hydration States within the Magnesium Sulfate System

The magnesium sulfate-water system is notably complex, characterized by a multitude of stable and metastable hydrate (B1144303) forms. researchgate.net The degree of hydration is intricately linked to environmental conditions, primarily temperature and relative humidity. hawaii.edunih.gov The transformation pathways between these hydrates are often slow and complex, involving significant structural rearrangements. researchgate.net

Magnesium sulfate can crystallize in numerous hydrated forms, ranging from the anhydrous salt (MgSO₄) to a highly hydrated undecahydrate (MgSO₄·11H₂O), known as meridianiite. wikipedia.org Kieserite (the monohydrate) is a particularly stable form, especially at elevated temperatures or low humidity. researchgate.netfao.org Other well-documented hydrates include hexahydrite (6H₂O) and epsomite (7H₂O). hawaii.edu The study of these various hydrates, often through spectroscopic methods like Raman and infrared spectroscopy, allows for their identification and provides insight into the molecular interactions between water molecules and the magnesium sulfate host. wustl.eduresearchgate.netaip.orgnasa.gov

The stability fields of these hydrates are mapped using phase diagrams, which show, for instance, that meridianiite is only stable at temperatures below 2°C. wikipedia.org Above this temperature, it decomposes into a mixture of solid heptahydrate and a saturated solution. wikipedia.org Heating the higher hydrates leads to sequential water loss; for example, the heptahydrate can be heated to form the monohydrate, and further heating yields the anhydrous salt. wikipedia.orgfao.org

Historical Context of Scholarly Inquiry

The mineral kieserite was named in honor of Dietrich Georg von Kieser (1779–1862), a German physician and president of the Jena Academy. chemeurope.comwikipedia.orgwebmineral.com For much of its history, it was studied in the context of terrestrial geology, particularly in relation to marine salt deposits. wikipedia.org

A significant turning point in the scholarly investigation of magnesium sulfates came with the advent of space exploration. The first indications of magnesium sulfate on Mars were derived from data collected by the Viking landers in 1976, which noted a correlation between magnesium and sulfur in the Martian soil. hawaii.edumdpi.com This discovery catalyzed decades of research. Subsequent missions, including the Mars Express and the Mars Exploration Rovers, provided more direct evidence, identifying kieserite and other polyhydrated sulfates on the Martian surface. chemeurope.com This has firmly established the MgSO₄-H₂O system as a key area of planetary science research, driving extensive laboratory studies to simulate Martian conditions and understand the formation pathways, stability, and spectral signatures of these minerals. hawaii.eduresearchgate.netusra.edu These studies are considered vital for deciphering the history of water and potential habitability of Mars. hawaii.edunih.govresearchgate.net

Data Tables

Table 1: Physical and Crystallographic Properties of Kieserite

| Property | Value |

|---|---|

| Chemical Formula | MgSO₄·H₂O |

| Molar Mass | 138.38 g/mol fao.org |

| Crystal System | Monoclinic wikipedia.orgwikipedia.org |

| Appearance | Colorless, grayish-white, or yellowish vitreous crystals atamanchemicals.comchemeurope.com |

| Density | ~2.5 g/cm³ crystalls.infomcachem.com |

| Hardness (Mohs) | 3.5 chemeurope.comwikipedia.org |

Table 2: Major Hydrates of Magnesium Sulfate

| Name | Formula | Crystal System |

|---|---|---|

| Anhydrous | MgSO₄ | Orthorhombic |

| Kieserite | MgSO₄·H₂O | Monoclinic |

| Sanderite | MgSO₄·2H₂O | Orthorhombic |

| Starkeyite | MgSO₄·4H₂O | Monoclinic |

| Pentahydrite | MgSO₄·5H₂O | Triclinic |

| Hexahydrite | MgSO₄·6H₂O | Monoclinic |

| Epsomite | MgSO₄·7H₂O | Orthorhombic |

| Meridianiite | MgSO₄·11H₂O | Triclinic |

Source: Data compiled from multiple sources. wikipedia.orgcrystalls.info

Properties

CAS No. |

14168-73-1 |

|---|---|

Molecular Formula |

H4MgO5S |

Molecular Weight |

140.40 g/mol |

IUPAC Name |

magnesium;sulfate;hydrate |

InChI |

InChI=1S/Mg.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

KGMNHOOXYBNYQT-UHFFFAOYSA-N |

SMILES |

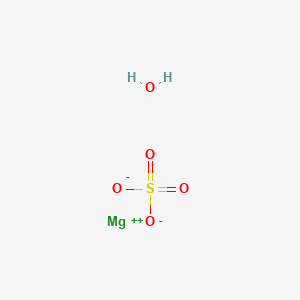

O.[O-]S(=O)(=O)[O-].[Mg+2] |

Canonical SMILES |

O.OS(=O)(=O)O.[Mg] |

Other CAS No. |

14168-73-1 |

physical_description |

PelletsLargeCrystals |

Related CAS |

22189-08-8 |

Origin of Product |

United States |

Synthesis and Formation Mechanisms

Natural Occurrence and Geochemical Formation Pathways

Naturally, magnesium sulfate (B86663) monohydrate is known as the mineral kieserite. fao.orgusda.gov It is found in various geological settings, originating from processes ranging from the evaporation of seawater to volcanic activity and secondary mineral transformations.

Magnesium sulfate monohydrate is commonly found in marine evaporite deposits. camachem.comatamanchemicals.com These deposits are accumulations of salts that precipitate from a body of water, such as seawater, that has undergone extensive evaporation. usda.gov As the water evaporates, the concentration of dissolved salts increases, leading to their precipitation in a specific sequence. Kieserite typically forms in these environments after the precipitation of less soluble minerals like gypsum and halite. atamanchemicals.comsav.sk It is often found associated with other minerals such as carnallite, polyhalite, anhydrite, and boracite. atamanchemicals.com The formation of these extensive evaporite deposits, which can be found underground or near the surface, is a result of prolonged evaporation in enclosed or semi-enclosed marine basins. usda.govethz.ch

Table 1: Minerals Commonly Associated with this compound in Marine Evaporites

| Mineral | Chemical Formula |

|---|---|

| Halite | NaCl |

| Carnallite | KMgCl₃·6H₂O |

| Polyhalite | K₂Ca₂Mg(SO₄)₄·2H₂O |

| Anhydrite | CaSO₄ |

| Boracite | Mg₃B₇O₁₃Cl |

| Sulfoborite | Mg₃(SO₄)(B(OH)₄)₂(OH)₂ |

| Leonite | K₂Mg(SO₄)₂·4H₂O |

| Epsomite | MgSO₄·7H₂O |

| Celestine | SrSO₄ |

Though less common than in evaporite deposits, this compound can also be found in volcanic environments. atamanchemicals.com In these settings, it typically forms as a sublimate, which is a solid that has deposited from a gas. camachem.comatamanchemicals.com Volcanic gases are rich in various compounds, including sulfurous gases and water vapor. These gases can react with surrounding rocks, which may contain magnesium, to form magnesium sulfate. As these hot gases cool, this compound can precipitate directly from the vapor phase onto rock surfaces.

This compound can also form as a secondary mineral. This occurs when pre-existing minerals are altered by chemical or physical processes. For instance, other hydrated forms of magnesium sulfate, such as epsomite (magnesium sulfate heptahydrate, MgSO₄·7H₂O), can lose water molecules when exposed to dry air or elevated temperatures, transforming into the monohydrate form. fao.org This process of dehydration is a key pathway for the formation of kieserite from other magnesium sulfate hydrates.

The study of magnesium sulfate hydrates, including the monohydrate, has gained significant attention in the context of planetary science, particularly in understanding the geological history of Mars. nih.govhawaii.edu Evidence from Mars missions suggests the widespread presence of hydrated sulfate minerals on the Martian surface. usgs.govresearchgate.net These minerals are considered important indicators of past water activity. hawaii.edu

The various hydration states of magnesium sulfate are sensitive to temperature and humidity, making them valuable for reconstructing the past environmental conditions on Mars. nih.govresearchgate.net The presence of kieserite (this compound) alongside more hydrated forms of magnesium sulfate could provide insights into the history of water on the planet, including periods of evaporation and desiccation. hawaii.eduresearchgate.net The transformation between different magnesium sulfate hydrates is dependent on temperature and pressure history, and these phases can retain significant amounts of water, potentially explaining some of the water detected in the Martian subsurface. nih.govresearchgate.net

Table 2: Common Hydrates of Magnesium Sulfate and Their Relevance to Mars

| Hydrate (B1144303) Name | Mineral Name | Chemical Formula | Water Content (wt%) | Significance in Martian Context |

|---|---|---|---|---|

| Magnesium sulfate heptahydrate | Epsomite | MgSO₄·7H₂O | 51% | Considered a common, stable form on Earth and likely on Mars under specific conditions. hawaii.edu |

| Magnesium sulfate hexahydrate | Hexahydrite | MgSO₄·6H₂O | 47% | Another stable hydrate that can provide clues about water availability. hawaii.edu |

| This compound | Kieserite | MgSO₄·H₂O | 13% | Indicates more arid conditions or subsequent dehydration of higher hydrates. hawaii.edu |

| Amorphous magnesium sulfate | - | MgSO₄·nH₂O | Variable | Can form under very low humidity and has slow dehydration kinetics, potentially retaining water under current Martian conditions. nih.govresearchgate.net |

Synthetic Methodologies and Controlled Crystallization

In addition to its natural occurrence, this compound can be synthesized through various controlled crystallization techniques. These methods are essential for producing the compound with specific properties for industrial and research purposes.

Hydrothermal crystallization is a method used to synthesize crystals from high-temperature aqueous solutions at high vapor pressures. In the context of this compound, this technique can be employed by preparing a magnesium sulfate solution and subjecting it to elevated temperatures and pressures. aalto.fi Under these conditions, the solubility of magnesium sulfate changes, and by carefully controlling the temperature and pressure, it is possible to induce the crystallization of the monohydrate form directly from the solution. This method allows for the production of high-purity crystals with well-defined characteristics. Another approach involves the dehydration of magnesium sulfate heptahydrate at elevated temperatures, around 200°C, to obtain the monohydrate.

Crystallization from Aqueous Solutions of Magnesium Salts

The production of this compound from aqueous solutions is a common industrial method. This process typically involves the reaction of a magnesium-containing compound with sulfuric acid, followed by crystallization.

The primary reaction involves magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with sulfuric acid ynfertilizer.comwikipedia.org:

MgO + H₂SO₄ → MgSO₄ + H₂O ynfertilizer.com

MgCO₃ + H₂SO₄ → MgSO₄ + H₂O + CO₂ wikipedia.org

Following the reaction, the resulting magnesium sulfate solution is concentrated, often by heating and evaporation, to increase the solute concentration . The subsequent cooling of this concentrated solution reduces the solubility of magnesium sulfate, leading to the precipitation of its crystals . To specifically obtain the monohydrate form (known as kieserite) directly from solution, elevated temperatures and pressures are often required, as crystallization under atmospheric conditions typically yields the heptahydrate form (epsomite) rsc.orgcore.ac.uk. The process is carefully controlled, with parameters such as temperature, concentration, and cooling rate being critical for determining the final crystal size and purity researchgate.net.

| Parameter | Typical Condition | Purpose |

| Reaction Temperature | 85-100 °C | To facilitate the reaction between magnesium source and sulfuric acid google.com. |

| Crystallization Temp. | 25-30 °C (for higher hydrates) | To reduce solubility and induce crystal formation . |

| Process Control | Elevated Temperature & Pressure | To favor the formation of monohydrate over higher hydrates core.ac.uk. |

Dehydration Pathways from Higher Magnesium Sulfate Hydrates

This compound is frequently produced by the thermal dehydration of higher hydrates, most commonly magnesium sulfate heptahydrate (MgSO₄·7H₂O) wikipedia.org. This process involves a stepwise removal of water molecules as the temperature is increased.

The dehydration of epsomite (MgSO₄·7H₂O) is a multi-step process. As it is heated, it does not directly convert to the monohydrate. Instead, it follows a sequence of transformations through various lower hydrates usra.eduresearchgate.netmdpi.com.

Epsomite (7H₂O) → Hexahydrite (6H₂O) : The first water molecule is lost at relatively low temperatures, around 25-38 °C, to form hexahydrite acs.orgresearchgate.net.

Hexahydrite (6H₂O) → Amorphous/Intermediate Hydrates : Further heating above 43-48 °C leads to the formation of amorphous phases and other intermediate hydrates like a trihydrate mdpi.comacs.org.

Intermediate Hydrates → Monohydrate (1H₂O) : The monohydrate form is typically formed at temperatures around 120-200 °C wikipedia.orggoogle.com. For instance, heating the heptahydrate to 120 °C can yield the monohydrate wikipedia.org. Some studies indicate the stable formation of MgSO₄·H₂O at 190°C from the dehydration of epsomite core.ac.uk.

Monohydrate (1H₂O) → Anhydrous MgSO₄ : Complete dehydration to anhydrous magnesium sulfate occurs at higher temperatures, generally above 250-300 °C wikipedia.orgresearchgate.netacs.org.

The precise transition temperatures can vary depending on factors like heating rate and the surrounding atmosphere's humidity acs.orgtue.nl.

| Hydrate Transition | Approximate Temperature Range (°C) |

| MgSO₄·7H₂O → MgSO₄·6H₂O | 25 - 38 acs.org |

| MgSO₄·6H₂O → Intermediate Hydrates | > 43 - 48 acs.org |

| Higher Hydrates → MgSO₄·H₂O | 120 - 200 wikipedia.orggoogle.com |

| MgSO₄·H₂O → Anhydrous MgSO₄ | > 250 wikipedia.orgresearchgate.net |

Green Synthesis Approaches for this compound

In recent years, there has been a focus on developing more environmentally friendly and sustainable methods for producing this compound. These "green" approaches often utilize industrial byproducts or waste streams, reducing waste and conserving resources.

One significant approach involves using desulfurization wastewater from industrial processes, particularly from flue gas desulfurization using magnesium oxide patsnap.com. In this method, the sulfur dioxide in flue gas reacts with a magnesium hydroxide (B78521) slurry, producing a solution rich in magnesium sulfate. This solution can then be processed through concentration and crystallization to yield this compound patsnap.com. This not only produces a valuable chemical but also treats an industrial waste stream.

Another method involves the direct reaction of magnesium-containing raw materials, such as magnesite, with concentrated sulfuric acid, which can be a byproduct from other chemical processes google.comgoogle.com. This approach can be more direct and less energy-intensive than traditional dissolution and recrystallization methods google.com. The use of spray drying technology has also been explored to produce the monohydrate directly from a reacted slurry, which can improve energy efficiency google.com. These methods align with the principles of industrial ecology, where the waste from one process becomes the feedstock for another.

Nucleation and Crystal Growth Dynamics

The formation of this compound crystals is governed by the fundamental processes of nucleation and crystal growth. These dynamics are sensitive to various factors, including the presence of other ions and ambient environmental conditions.

Microscopic Mechanisms of Nuclei Formation

Nucleation is the initial step in crystallization, where molecules in a supersaturated solution begin to aggregate into tiny, stable clusters or nuclei, which then grow into macroscopic crystals nih.gov. The formation of these nuclei is a critical and often complex step. For magnesium sulfate, the process is complicated by the existence of numerous possible hydrated forms, from the monohydrate up to an undecahydrate acs.org. The competition between these different hydrated forms can influence the time required for nucleation to occur acs.org. The main factors affecting the nucleation of magnesium sulfate are supercooling and the resulting supersaturation of the solution iwaponline.com. The rate of nucleation is directly related to a nucleation constant, which in turn is affected by temperature iwaponline.com.

Influence of Minor Ionic Species (e.g., Calcium Ions) on Crystallization

The presence of minor ionic species, or impurities, in a crystallization solution can have a significant impact on both nucleation and crystal growth. While research specifically detailing the effect of calcium ions on this compound crystallization is limited, studies on the inverse system—the effect of magnesium ions on calcium sulfate (gypsum) crystallization—provide valuable insights.

In the crystallization of calcium sulfate, magnesium ions have been shown to act as inhibitors, retarding both the nucleation and growth stages acs.orgresearchgate.net. Mg²⁺ ions can interfere with the crystal lattice of gypsum, altering its structure and increasing its solubility researchgate.net. This interference suggests that, conversely, the presence of Ca²⁺ ions could potentially influence the nucleation and growth of magnesium sulfate crystals by interacting with the crystal surface or becoming incorporated into the lattice, although specific research is needed to confirm the precise mechanisms. Studies have shown that in solutions containing both magnesium and calcium, Mg-sulfate precipitation can be favored under certain conditions researchgate.net. Furthermore, in mixed industrial solutions, magnesium sulfate can attach to the surface of other solids for heterogeneous nucleation semanticscholar.org.

Role of Water Activity and Environmental Humidity

Water activity and environmental humidity are critical factors in determining which hydrate of magnesium sulfate is stable and how transitions between hydrates occur usra.edunih.gov. The stability of each hydrate, including the monohydrate, is defined by specific ranges of temperature and relative humidity (RH) tue.nlusgs.gov.

Magnesium sulfate is hygroscopic, meaning it can attract water from the atmosphere to form its various hydrates quora.com. The transition from a higher hydrate to a lower one, such as the formation of monohydrate from hexahydrate, is a dehydration process that is heavily dependent on the partial pressure of water vapor in the surrounding environment being lower than the equilibrium vapor pressure of the hydrate tue.nlgoogle.com. If the environmental humidity is low enough, a higher hydrate will lose water molecules to form a more stable, less hydrated form tue.nl. Conversely, if the humidity is too high, the monohydrate can absorb moisture and convert to a higher hydrate core.ac.uk. Therefore, controlling the humidity is essential during the production and storage of this compound to prevent unwanted hydration or dehydration reactions usra.edugoogle.com.

Crystallography and Polymorphism

Crystal Structure Analysis of Magnesium Sulfate (B86663) Monohydrate

The ambient pressure form of magnesium sulfate monohydrate, α-MgSO₄·H₂O, has been extensively studied to elucidate its atomic arrangement.

This compound crystallizes in the monoclinic system. wikipedia.orgcrystalls.info Its structure corresponds to the space group C2/c, a classification that describes the symmetry elements present within the crystal lattice. wikipedia.orgresearchgate.net The mineral form of this compound is known as kieserite. usda.govwikipedia.org The unit cell is the fundamental repeating block of the crystal structure, and its dimensions for kieserite have been precisely determined.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | ~6.89 - 7.51 Å |

| b | ~7.61 - 7.62 Å |

| c | ~7.64 Å |

| β | ~116.17° - 117.68° |

| Z (Formula units per unit cell) | 4 |

The crystal structure of kieserite is defined by the specific coordination environments of its constituent ions. The magnesium (Mg²⁺) cation is octahedrally coordinated, bonded to six oxygen atoms. mdpi.comarizona.edu Four of these oxygen atoms are provided by four different sulfate (SO₄²⁻) groups, and the remaining two are from two water molecules. arizona.edu This forms a distorted [MgO₄(H₂O)₂] octahedron.

The sulfate anion (SO₄²⁻) maintains its characteristic tetrahedral geometry, with the sulfur atom at the center covalently bonded to four oxygen atoms. arizona.eduresearchgate.net These tetrahedra are fundamental building blocks of the crystal's framework.

Pressure-Induced Polymorphic Transitions

When subjected to high pressure, this compound undergoes polymorphic transitions, where its crystal structure changes to a more compact arrangement.

Experimental studies using techniques such as high-pressure X-ray diffraction have revealed that kieserite experiences a second-order phase transition under compression. researchgate.net The common monoclinic α-phase transforms into a high-pressure β-polymorph. researchgate.net This transition to β-MgSO₄·H₂O occurs at approximately 2.72 GPa. researchgate.net The high-pressure β-form possesses a triclinic crystal structure with the space group Pī. researchgate.net This phase transition is relevant for understanding the mineralogy of icy celestial bodies, such as the moons of Jupiter, where such pressures are expected to exist. wikipedia.orgresearchgate.net

| Polymorph | Crystal System | Transition Pressure |

|---|---|---|

| α-MgSO₄·H₂O (Kieserite) | Monoclinic (C2/c) | Ambient |

| β-MgSO₄·H₂O | Triclinic (Pī) | ~2.72 GPa |

In addition to experimentally observed transitions in the monohydrate, theoretical calculations based on density-functional theory have predicted the existence of novel high-pressure polymorphs for the related anhydrous magnesium sulfate (MgSO₄). rsc.orgresearchgate.net These studies predict that under extreme compression, the common α-MgSO₄ would transition to new, denser forms. rsc.orgresearchgate.net

Two such novel polymorphs have been named δ-MgSO₄ and ε-MgSO₄. rsc.orgresearchgate.net The calculations predict the α–δ transition to occur at approximately 17.5 GPa, followed by a δ–ε transition at around 35 GPa. rsc.org A key feature of these predicted structures is a change in the coordination number of magnesium from six to eight. rsc.orgresearchgate.net These predicted transitions are characterized as first-order, suggesting they could potentially be recovered as metastable polymorphs under ambient conditions. rsc.org

Implications for Mineral Physics and Planetary Interiors

This compound, known as the mineral kieserite, exhibits crystallographic properties with significant implications for mineral physics and the understanding of planetary interiors. Kieserite displays polymorphism, existing in different crystal structures under varying pressure conditions. At ambient pressure, it typically possesses a monoclinic crystal structure. However, when subjected to pressures exceeding 2.7 gigapascals (GPa), it undergoes a phase transition to a triclinic symmetry. wikipedia.org This pressure-induced transformation is a key area of study in mineral physics, as it alters the mineral's physical properties and provides insight into the behavior of sulfate salts within the high-pressure environments of planetary bodies.

The presence of various magnesium sulfate hydrates, including kieserite, is considered widespread in Martian soils, where they may act as cementing agents. usra.eduresearchgate.netnasa.gov The stability and transformations of these minerals are crucial for understanding the history of water and geological processes on Mars. researchgate.netnasa.gov For instance, the dehydration of higher hydrates like epsomite (MgSO₄·7H₂O) to lower hydrates such as kieserite involves a significant volume reduction of up to 61.4%, a process that could explain the unusual softness and microporous structure of sedimentary rocks observed at locations like Meridiani Planum. nasa.gov

Furthermore, the behavior of magnesium sulfate under the immense pressures found in the interiors of icy satellites, such as Jupiter's moon Europa, is of great interest. Theoretical studies predict that anhydrous magnesium sulfate undergoes further phase transitions at even higher pressures, forming new, denser polymorphs. rsc.orgresearchgate.net For example, calculations predict a transition from the common α-MgSO₄ to a new δ-MgSO₄ polymorph at 17.5 GPa, and a further transition to ε-MgSO₄ at 35 GPa. rsc.org In these high-pressure phases, the coordination number of magnesium increases from six to eight, indicating a more compact atomic arrangement. rsc.orgresearchgate.net Understanding these transformations is vital for accurately modeling the internal structure, density, and geochemistry of such planetary bodies where magnesium sulfate is a likely component of rocks and brines. nasa.govrsc.org

Metastability and Phase Equilibria in the Magnesium Sulfate Hydrate (B1144303) System

The magnesium sulfate-water (MgSO₄–H₂O) system is characterized by a complex interplay of stable and metastable phases, with transformations being highly sensitive to temperature and water vapor pressure (or relative humidity, RH). researchgate.net

Factors Governing Metastable Phase Formation and Persistence

The frequent occurrence of metastable phases in the magnesium sulfate hydrate system is governed primarily by kinetic factors. researchgate.netnih.gov Transformations between many of the hydrate states require significant rearrangement of their crystal structures, which creates an activation energy barrier that can be difficult to overcome, especially near stability field boundaries. usra.edu This results in sluggish reaction kinetics and allows metastable phases to persist for extended periods. usra.eduresearchgate.net

Several key factors contribute to this phenomenon:

Sluggish Kinetics: The formation of certain stable phases, particularly kieserite, is kinetically slow. bohrium.comnih.gov This allows for the formation and persistence of metastable intermediates like starkeyite during dehydration processes. bohrium.comnih.gov

Activation Energy Barriers: The structural reorganization needed for phase transitions, which involves more than the simple removal or addition of water molecules, introduces energy barriers that hinder the immediate transformation to the most thermodynamically stable phase. usra.edu

Path Dependence: The specific hydrate that forms is often dependent on the reaction pathway (i.e., whether it's forming via hydration or dehydration) and the starting material. usra.eduresearchgate.net For instance, dehydrating hexahydrite may produce starkeyite, but rehydrating kieserite under the same conditions might proceed directly to hexahydrite without forming starkeyite. usra.edu

Metastable Extensions: Due to these kinetic limitations, many hydrates exhibit significant metastable extensions, persisting in conditions far outside their thermodynamic stability fields. researchgate.net Kieserite, for example, is notably resistant to rehydration and can persist until very high relative humidities are reached. researchgate.net

Hydration and Dehydration Pathways and Their Reversibility

The pathways for hydration and dehydration in the magnesium sulfate system are complex, often involving multiple steps and the formation of intermediate phases, including amorphous (non-crystalline) states. usra.eduresearchgate.net

Dehydration: When higher hydrates like epsomite (7-water) are heated or exposed to low humidity, they lose water in a stepwise fashion. The dehydration of epsomite often proceeds first to hexahydrite (6-water). usra.edu Further dehydration of hexahydrite can lead to the formation of the metastable starkeyite (4-water) before eventually transforming to the stable kieserite (1-water) at higher temperatures. usra.edu Rapid dehydration can lead to the formation of an amorphous MgSO₄ phase, which can hold a variable amount of water. researchgate.netusra.edu

A generalized dehydration sequence under increasing temperature or decreasing humidity can be summarized as: Epsomite (MgSO₄·7H₂O) → Hexahydrite (MgSO₄·6H₂O) → Starkeyite (MgSO₄·4H₂O) → Kieserite (MgSO₄·H₂O) → Anhydrous MgSO₄

Hydration: The hydration process is not necessarily a simple reversal of dehydration. The mechanism can depend significantly on the ambient relative humidity. d-nb.infoacs.org

Solid-State Reaction: Below the deliquescence relative humidity (DRH)—the humidity at which a salt begins to dissolve—hydration can occur as a true solid-state reaction. This process, however, tends to be kinetically hindered. acs.org

Through-Solution Mechanism: Above the DRH, the lower hydrate will first deliquesce, forming a saturated aqueous solution, from which a higher hydrate then crystallizes. d-nb.infoacs.org This pathway is often more efficient. acs.org

Reversibility is limited by the same kinetic barriers that allow metastable phases to persist. For example, the hydration of kieserite often does not readily occur, and when it does, it may bypass intermediate hydrates and form hexahydrite directly. usra.edu Similarly, experiments have shown that the hydration of MgSO₄·H₂O may stop at the formation of hexahydrite, with the final stable product, epsomite, only forming if the reaction is carried out above the DRH of hexahydrite itself. d-nb.info These path-dependent and kinetically controlled reactions mean that the hydration and dehydration cycles are not always fully reversible under all conditions. usra.edu

Advanced Characterization Techniques

Spectroscopic Investigations

Spectroscopic techniques are pivotal in understanding the molecular and crystalline nature of magnesium sulfate (B86663) monohydrate. By probing the interaction of electromagnetic radiation with the compound, detailed information regarding its chemical bonds, crystal structure, and hydration state can be obtained.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of magnesium sulfate monohydrate. These methods are particularly sensitive to the vibrational modes of the sulfate anion (SO₄²⁻) and the water of hydration.

Theoretical studies, employing electronic structure theory at the second-order Møller-Plesset perturbation theory level, have been instrumental in calculating the harmonic and anharmonic vibrational frequencies for MgSO₄·nH₂O (n=1–3) researchgate.net. For the monohydrate, significant shifts in the O-H stretching frequencies of the water molecule are predicted upon complexation with magnesium sulfate. These shifts, amounting to a reduction of up to 1400 cm⁻¹ at the harmonic level, provide a unique identifier for the hydrated salt researchgate.net. The hydrogen-bonded O-H stretching frequency is anticipated to be in the 2000 to 3200 cm⁻¹ region, which is substantially different from that of pure water (3600-3800 cm⁻¹) researchgate.net.

Experimental Raman spectroscopy has identified distinct spectral patterns for different polymorphs of this compound, often referred to as kieserite. The primary distinguishing feature is the position of the ν₁ symmetric stretching vibration of the SO₄ tetrahedron. For instance, two structural polymorphs, designated as LH-monohydrate (formed under low humidity) and HH-monohydrate (formed under high humidity), exhibit their strongest Raman peak at 1046 cm⁻¹ and 1042 cm⁻¹, respectively usra.edu. The shape of the water of hydration bands in the 3000-3400 cm⁻¹ region also differs, appearing as a singlet or a doublet for the two polymorphs usra.edu.

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Polymorph/Reference |

|---|---|---|---|

| ν₁ (SO₄²⁻) Symmetric Stretch | Raman | 1046 | LH-Monohydrate usra.edu |

| ν₁ (SO₄²⁻) Symmetric Stretch | Raman | 1042 | HH-Monohydrate usra.edu |

| O-H Stretch (H₂O) | Theoretical | ~2450 (Harmonic) | MgSO₄·H₂O Complex researchgate.net |

| O-H Stretch (H₂O) | Raman | 3000-3400 | LH/HH-Monohydrates usra.edu |

Terahertz (THz) Transmission Spectroscopy for Crystallization Dynamics

Terahertz (THz) time-domain spectroscopy is an emerging technique for probing the low-frequency vibrational modes in crystalline materials, which are often associated with intermolecular interactions and lattice vibrations. This makes it a valuable tool for studying crystallization processes.

Research on various hydrates of magnesium sulfate has shown that different hydration states exhibit distinct terahertz absorption properties iaeej.com. However, studies utilizing THz transmission spectroscopy in the 0.3 to 3.0 THz range have revealed that neither the anhydrous nor the monohydrate forms of MgSO₄ show pronounced peaks in this region acs.org. The primary spectral change observed upon cooling is a drop in the baseline acs.org.

While direct analysis of the monohydrate's crystallization dynamics using THz spectroscopy is challenging due to the lack of distinct spectral features, the technique has been successfully applied to monitor the crystallization of higher hydrates, such as magnesium sulfate heptahydrate, from solution acs.orgresearchgate.netnih.gov. By tracking changes in the THz absorption, information about the liquid phase before and during crystallization, as well as the behavior of solvent molecules, can be extracted acs.orgresearchgate.netnih.gov. This provides a powerful in-situ method for understanding the broader dynamics of magnesium sulfate hydration and crystallization.

Near-Infrared (NIR) Reflectance Spectroscopy for Hydration State Determination

Near-Infrared (NIR) reflectance spectroscopy is a rapid and non-destructive technique that is particularly sensitive to the presence and bonding environment of water molecules. This makes it an ideal tool for determining the hydration state of minerals like magnesium sulfate.

The NIR spectrum of this compound (kieserite) is characterized by specific absorption bands related to the water of hydration. A comparative study of two polymorphs of MgSO₄·H₂O revealed that the HH-monohydrate has slightly red-shifted 1.9 µm and 2.4 µm bands compared to the LH-monohydrate usra.edu. Furthermore, the 2.1 µm band of the HH-monohydrate appears to have a flattened top, which may be related to the doublet shape of the water band observed in its fundamental vibration region in Raman spectroscopy usra.edu.

The ability to distinguish between different polymorphs of the monohydrate, as well as between different hydration states (e.g., monohydrate vs. higher hydrates), underscores the utility of NIR spectroscopy in phase identification and characterization of magnesium sulfate compounds.

Diffraction Methods

Diffraction techniques, which rely on the scattering of waves by the periodic arrangement of atoms in a crystal, are the cornerstone of solid-state structural analysis. They provide fundamental information about the crystal lattice, atomic positions, and phase purity of crystalline materials.

X-ray Diffraction (XRD) for Structural Elucidation and Phase Identification

X-ray diffraction (XRD) is the primary method for determining the crystal structure of materials. For this compound, known mineralogically as kieserite, XRD analysis reveals a monoclinic crystal system with the space group C2/c wikipedia.orgresearchgate.net.

Detailed studies have identified at least two structural polymorphs of MgSO₄·H₂O, which can be distinguished by their XRD patterns usra.edu. The XRD pattern of the HH-monohydrate closely matches that of natural terrestrial kieserite, while the LH-monohydrate exhibits a distinct pattern usra.edu. This highlights the capability of XRD not only to identify the compound as this compound but also to differentiate between its subtle structural variations. In-situ XRD experiments under controlled temperature and humidity have been employed to study the hydration and dehydration processes of magnesium sulfate, providing insights into the kinetics and mechanisms of these phase transitions acs.org.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic wikipedia.org |

| Space Group | C2/c wikipedia.orgresearchgate.net |

| Unit Cell Parameters | a = 7.51 Å, b = 7.61 Å, c = 6.92 Å; β = 116.17° wikipedia.org |

Neutron Diffraction Studies of Hydrogen Bonding and Water Dynamics

Neutron diffraction is a powerful complementary technique to XRD, particularly for locating light atoms such as hydrogen. This makes it exceptionally well-suited for studying the details of hydrogen bonding and the dynamics of water molecules in hydrated compounds.

While early crystallographic investigations have established the structures of various magnesium sulfate hydrates, it has been noted that for several of these, including the monohydrate, the positions of the hydrogen atoms were not reported in X-ray and neutron diffraction measurements acs.org. This indicates a lack of detailed neutron diffraction studies specifically focused on this compound.

However, neutron diffraction studies on other hydrated magnesium salts, such as magnesium sulfate heptahydrate (epsomite) researchgate.net and magnesium thiosulfate hexahydrate iaea.org, have provided precise locations of hydrogen atoms and detailed descriptions of the hydrogen bonding networks. These studies demonstrate the potential of neutron diffraction to elucidate the role of water molecules in stabilizing the crystal structure. In the case of this compound, where the water molecule bridges two magnesium octahedra, such a study would be invaluable for a complete understanding of its structural chemistry arizona.edu. The application of neutron powder diffraction combined with spectroscopic methods has proven effective in studying hydrogen-bonding geometries under various conditions in other mineral systems u-tokyo.ac.jp.

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly vital for studying its stability, dehydration processes, and energetic properties.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as it is heated over time. This method is highly effective for studying the dehydration and decomposition of hydrated salts like this compound.

The thermal decomposition of magnesium sulfate hydrates is significantly influenced by the surrounding water vapor partial pressure semanticscholar.orgakjournals.com. This compound, also known as kieserite, is often an intermediate product in the dehydration of more water-rich forms of magnesium sulfate, such as epsomite (MgSO₄·7H₂O) and starkeyite (MgSO₄·4H₂O) akjournals.comnih.gov.

Studies show that the dehydration of higher hydrates can proceed through various stages, with the monohydrate forming before the final conversion to anhydrous magnesium sulfate (MgSO₄) akjournals.comnih.gov. The final water molecule in this compound is more tightly bound than in higher hydrates, requiring higher temperatures for its removal semanticscholar.org. The complete dehydration of this compound to the anhydrous form typically begins at temperatures around 340°C akjournals.com. The subsequent decomposition of the resulting anhydrous magnesium sulfate into magnesium oxide (MgO) and sulfur oxides occurs at much higher temperatures, with a decomposition point cited at 1124°C sciencemadness.orgresearchgate.net.

The dehydration process can be complex. For instance, the dehydration of starkeyite (MgSO₄·4H₂O) proceeds to kieserite (MgSO₄·H₂O), which then undergoes its final dehydration in subsequent steps nih.gov. The process can also involve the formation of an amorphous phase before the final crystallization into anhydrous MgSO₄ at temperatures near 300°C tno.nltno.nl.

Table 1: TGA Decomposition Stages for Magnesium Sulfate Hydrates

| Hydrate (B1144303) Stage | Temperature Range (°C) | Mass Loss Event | Resulting Product |

|---|---|---|---|

| MgSO₄·4H₂O (Starkeyite) | Room Temp - 250°C (approx.) | Dehydration | MgSO₄·H₂O (Kieserite) |

| MgSO₄·H₂O (Kieserite) | > 300°C | Final Dehydration | Anhydrous MgSO₄ |

Note: Temperature ranges can vary based on experimental conditions like heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions, such as melting, crystallization, and dehydration.

For this compound, DSC reveals the energetic changes that occur during its transition to the anhydrous state. The dehydration process is endothermic, meaning it absorbs heat from the surroundings tno.nl. This is observed as a negative peak in a DSC curve.

While much of the available DSC data focuses on the dehydration of magnesium sulfate heptahydrate (MgSO₄·7H₂O), the principles apply to the monohydrate as well tno.nlresearchgate.netresearchgate.net. A key finding from studies on higher hydrates is that the final dehydration step can be accompanied by an exothermic process tno.nltno.nl. This is attributed to the recrystallization of an amorphous intermediate into the stable crystalline structure of anhydrous MgSO₄ tno.nltno.nl.

DSC analysis of anhydrous MgSO₄ shows distinct high-temperature endothermic peaks corresponding to its melting and decomposition. A study identified a melting peak at 1027°C and a decomposition peak at 1120°C researchgate.net. The enthalpy of hydration, which is the energy change when an anhydrous substance becomes hydrated, can be determined by comparing the enthalpies of dissolution for the anhydrous and hydrated forms adamcap.com.

Table 2: Thermal Events for Magnesium Sulfate and its Monohydrate Observed by DSC

| Process | Compound | Temperature (°C) | Type of Thermal Event |

|---|---|---|---|

| Dehydration | MgSO₄·H₂O | > 300°C | Endothermic |

| Recrystallization | Amorphous MgSO₄ to Crystalline MgSO₄ | ~275 - 300°C | Exothermic |

| Melting | Anhydrous MgSO₄ | 1027°C | Endothermic |

Microscopic and Imaging Methods

Microscopic techniques provide direct visualization of a material's structure, from the microscale down to the atomic level. For this compound, these methods are invaluable for understanding its crystal shape, surface features, and internal structure.

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface topography and composition mdpi.com.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's internal structure at the nanoscale nih.gov. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with it as it passes through youtube.comyoutube.com. An image is formed from the electrons that are transmitted, providing detailed information about features like crystal structure, defects, and the arrangement of atoms youtube.comyoutube.com.

For this compound, TEM can be used to analyze the nanoscale characteristics of its crystalline structure. This includes identifying crystal lattice planes, dislocations, and other defects that can influence the material's properties youtube.com. The technique is particularly useful for studying nanoparticles, providing data on their size, shape, and crystallinity researchgate.net. The preparation of samples for TEM is critical, as they must be thin enough (typically less than 100 nm) to allow electrons to pass through them youtube.com. Although specific TEM analyses of MgSO₄·H₂O are not detailed in the search results, studies on related magnesium compounds like Mg₂SiO₄ demonstrate TEM's utility in investigating inner morphologies mdpi.com.

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM provides a three-dimensional surface profile by "feeling" the surface with a mechanical probe.

AFM is uniquely suited for studying the dynamic processes of crystal growth and dissolution in real-time and under controlled solution conditions eco-vector.comescholarship.org. It allows for the direct visualization of growth mechanisms at the molecular level, such as spiral growth originating from screw dislocations or layer-by-layer growth on crystal faces eco-vector.com. Researchers can use AFM to measure the rates of step advancement on a crystal surface and observe how these rates are affected by factors like supersaturation, temperature, and the presence of impurities escholarship.orgnih.gov.

This technique can elucidate the surface interactions of this compound with its environment, providing insights into how different ions or molecules in a solution can either promote or inhibit its growth nih.gov. By imaging the crystal surface in its native mother liquor, AFM provides a powerful tool to understand the fundamental mechanisms governing the crystallization of this compound escholarship.org.

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of magnesium sulfate (B86663) monohydrate (kieserite) at the atomic level. This method allows for the accurate calculation of electronic structure, crystal geometry, and vibrational properties, providing insights that complement experimental findings.

DFT calculations have been employed to understand the electronic characteristics of hydrated magnesium sulfates. For these compounds, DFT calculations using the Generalized Gradient Approximation (GGA) have determined large energy band gaps. Specifically for hydrated magnesium sulfates, a band gap of approximately 5.5 eV has been calculated, indicating that magnesium sulfate monohydrate is an electrical insulator. researchgate.net The analysis of the electronic structure reveals that the properties are primarily governed by the interactions within the sulfate anions and their coordination with magnesium cations and water molecules. The valence band is mainly composed of oxygen p-orbitals, while the conduction band is formed by a combination of magnesium and sulfur orbitals.

Further studies using DFT have explored the antioxidant properties of magnesium sulfate ion pairs by examining their interaction with hydroxyl radicals. These calculations show that the high antioxidant potential is related to a spin-electron transfer from the sulfate ion (SO₄²⁻) to the hydroxyl radical (•OH), which causes electron spin delocalization and electrostatic stabilization. nih.gov This transfer is feasible for various ion pair configurations, even at significant distances between the hydroxyl radical and the sulfate group. nih.gov

Theoretical studies using DFT have successfully predicted the crystal structure of magnesium sulfate polymorphs. For this compound, known as kieserite, DFT calculations can determine its monoclinic crystal structure. wikipedia.org At pressures below 2.7 gigapascals (GPa), kieserite maintains its monoclinic symmetry. wikipedia.org However, upon increasing pressure, it is predicted to undergo a phase transition to a triclinic symmetry. wikipedia.org

DFT calculations are also utilized to determine lattice parameters for hydrated magnesium sulfate compounds. These theoretical calculations generally show good agreement with experimental data, with deviations typically less than 4%. researchgate.net Such studies provide a foundational understanding of the stability and structural behavior of this compound under various conditions.

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Magnesium Sulfate Hydrates

| Compound | Method | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Source |

|---|---|---|---|---|---|---|---|

| MgSO₄·6H₂O | DFT-GGA | 10.11 | 7.23 | 24.41 | 98.4 | 1765.4 | researchgate.net |

| MgSO₄·7H₂O | DFT-GGA | 11.96 | 12.11 | 6.90 | 90.0 | 998.9 | researchgate.net |

| MgSO₄·7H₂O | Experiment | 11.87 | 12.00 | 6.86 | 90.0 | 976.2 | researchgate.net |

DFT calculations are instrumental in simulating the vibrational spectra (Infrared and Raman) of this compound. These simulations help in the assignment of experimental spectral bands to specific molecular vibrations. Terahertz spectroscopy measurements of this compound show broad peaks, and DFT simulations can help elucidate the underlying lattice vibrational motions. acs.orgnih.govsoton.ac.uk

Calculations for the MgSO₄·H₂O complex show significant shifts in the vibrational frequencies of the water molecule compared to a free water molecule. researchgate.net The O-H stretching frequencies are considerably red-shifted (shifted to lower wavenumbers) due to strong hydrogen bonding with the oxygen atoms of the sulfate group. nasa.gov For the 1:1 MgSO₄·H₂O complex, this shift can be as large as 2000 cm⁻¹. nasa.gov

Anharmonic corrections are crucial for accurately predicting vibrational frequencies, as the simple harmonic approximation often deviates from experimental results. chemrxiv.org Methods like the correlation-corrected vibrational self-consistent field (CC-VSCF) are used to compute these corrections. nasa.gov When anharmonic corrections are included, the calculated S-O stretching vibration in the MgSO₄·H₂O complex is found to shift from 1009 cm⁻¹ down to 935 cm⁻¹. nasa.gov These theoretical spectra serve as unique identifiers for the presence of specific hydrated sulfate salts. researchgate.net

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for the MgSO₄·H₂O Complex

| Vibrational Mode | Harmonic Frequency | Anharmonic (CC-VSCF) Frequency |

|---|---|---|

| Water O-H Stretch | ~2450 | Not Specified |

| Water Bending | ~1660-1710 | Not Specified |

| S-O Stretch (H-bonded) | Not Specified | 935 |

Source: Data compiled from multiple theoretical studies. researchgate.netnasa.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound, particularly concerning its interaction with water and its response to temperature changes.

MD simulations are used to study the solvation structure of magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions in aqueous solutions. These simulations show that the Mg²⁺ ion has a well-defined first hydration shell with an average Mg-O distance of approximately 2.1 Å, which is in excellent agreement with experimental data (2.09 ± 0.04 Å). nih.gov A more diffuse second hydration shell exists at about 4.1–4.3 Å. nih.gov

The simulations reveal the formation of different types of ion pairs. acs.org In solvent-separated ion pairs (SIP), one or more water molecules are located between the magnesium and sulfate ions. acs.org Two primary SIP geometries are observed: one where a single water molecule from the Mg²⁺ hydration shell hydrogen-bonds to a sulfate oxygen, and another with two bridging water molecules. acs.org The formation of direct contact ion pairs (CIP) is not observed over the course of microsecond-long MD simulations. acs.org The presence of the Mg²⁺ ion near a sulfate ion cooperatively slows down the dynamics of the surrounding water molecules, restricting their librational motions. acs.org

In concentrated solutions, atomistic models derived from MD simulations show a system characterized by isolated Mg(H₂O)₆ species, magnesium sulfate pairs (Mg(H₂O)₅SO₄), and larger clusters formed from corner-sharing MgO₆ and SO₄ polyhedra. rsc.org

MD simulations can model the thermal dehydration of magnesium sulfate hydrates, tracking the structural changes as water molecules are removed. The dehydration of higher hydrates like epsomite (MgSO₄·7H₂O) proceeds through multiple stages, eventually leading to lower hydrates and the anhydrous form. tue.nlresearchgate.net One of the key intermediate products in this process is this compound. researchgate.netsemanticscholar.org

Simulations carried out at elevated temperatures (e.g., 450 K) show an initial rapid loss of water molecules, leading to a collapse of the original crystal framework. tue.nl As dehydration proceeds, the material can develop a porous matrix structure, which influences the diffusion of the remaining water molecules. tue.nl During the dehydration of heptahydrate, the transformation to hexahydrate causes the crystal to shrink and form a pseudomorphic structure with secondary porosity. mdpi.com Further heating leads to the formation of an amorphous phase before the crystalline monohydrate and finally anhydrous magnesium sulfate are formed. mdpi.comtno.nl X-ray diffraction studies confirm that the dehydration process leads to a structural transition from a crystalline state (for higher hydrates) to an amorphous state, and then to other crystalline forms like kieserite at higher temperatures. mdpi.comtno.nl

Table 3: Dehydration Stages of Magnesium Sulfate Heptahydrate

| Stage | Reaction | Temperature Range (°C) | Resulting Phase(s) |

|---|---|---|---|

| 1 | MgSO₄·7H₂O → MgSO₄·6H₂O + H₂O | ~50 - 80 | Crystalline Hexahydrite |

| 2 | MgSO₄·6H₂O → MgSO₄·H₂O + 5H₂O | ~80 - 270 | Amorphous phase, then Monohydrate |

| 3 | MgSO₄·H₂O → MgSO₄ + H₂O | > 275 | Anhydrous MgSO₄ |

Source: Data compiled from thermogravimetric and structural analysis studies. researchgate.netmdpi.comtno.nl

Ion Association and Solution Thermodynamics

In aqueous solutions, magnesium sulfate exists not only as free-solvated magnesium (Mg²⁺) and sulfate (SO₄²⁻) ions but also as associated ion pairs. The study of these associations is fundamental to understanding the solution's thermodynamic properties. Dielectric relaxation spectroscopy (DRS) has been used to investigate aqueous solutions of magnesium sulfate across wide ranges of frequencies, concentrations, and temperatures. nih.gov

These studies reveal the simultaneous existence of multiple types of ion pairs nih.gov:

Double Solvent-Separated Ion Pairs (2SIP): The cation and anion are separated by two layers of solvent molecules.

Solvent-Shared Ion Pairs (SIP): The cation and anion are separated by a single layer of solvent molecules.

Contact Ion Pairs (CIP): The cation and anion are in direct contact, with no intervening solvent molecules.

The equilibrium between the free ions and the neutral MgSO₄⁰(aq) ion pair is a key aspect of the solution's thermodynamics. nih.gov Temperature plays a significant role in this process; increased temperatures lead to a greater formation of contact ion pairs (CIPs) and even triple ions like Mg₂SO₄²⁺(aq). nih.gov The formation of these ion pairs involves the partial-to-complete destruction of the ions' hydration shells, particularly during the transition to solvent-shared pairs. nih.gov

Thermodynamic equilibrium constants for the association reaction (Mg²⁺ + SO₄²⁻ ⇌ MgSO₄⁰) can be determined using methods like electrical conductivity measurements at various temperatures. From these constants, standard Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the ion-association process can be calculated, providing a comprehensive thermodynamic profile of the system. researchgate.net

| Ion Pair Type | Description | Formation Characteristics |

|---|---|---|

| Double Solvent-Separated (2SIP) | Ions are separated by two hydration shells. | Formed with minimal disturbance to the ions' hydration shells. |

| Solvent-Shared (SIP) | Ions are separated by a single shared hydration shell. | Formation involves partial destruction of the hydration shells. |

| Contact (CIP) | Ions are in direct contact with no intervening water molecules. | Formation is favored at higher temperatures. |

Development and Validation of Force Fields for Magnesium Sulfate Systems

Molecular dynamics (MD) simulations are essential for studying magnesium sulfate systems, but their accuracy depends heavily on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. Developing accurate force fields for magnesium ions (Mg²⁺) is particularly challenging due to their strong polarizing effect on surrounding molecules, an effect not always captured by standard models. nih.gov

Most classical force fields model Mg²⁺ ions as point charges with interactions described by a 12-6 Lennard-Jones (LJ) potential. nih.gov The parameters for this potential are typically adjusted to reproduce key experimental properties, such as nih.govnih.gov:

Solvation free energy (ΔG_solv)

The distance to oxygen atoms in the first hydration shell

Coordination number

Water exchange rate

Despite significant efforts, many existing force fields fail to simultaneously reproduce multiple experimental properties. For instance, a set of parameters might accurately model the solvation free energy but fail to predict the correct hydration structure or water exchange kinetics. nih.govacs.org To address these shortcomings, recent research has focused on systematically optimizing Mg²⁺ parameters in a larger parameter space, sometimes using modified combination rules or more complex interaction potentials. nih.govacs.org

This optimization has led to the development of new parameter sets, such as "MicroMg" and "NanoMg," designed for use with specific water models like TIP3P. github.com

MicroMg is designed to reproduce the experimental water exchange rate, which occurs on the microsecond timescale. nih.govgithub.com

NanoMg is developed to accelerate water exchange into the nanosecond timescale, which facilitates the direct simulation of ion-binding events that would otherwise be too slow to observe. nih.govgithub.com

The validation of these force fields involves comparing simulation results against a broad range of experimental data, including thermodynamic properties like the activity coefficient derivative and structural properties like binding affinity to biomolecules such as RNA. nih.govgithub.com

| Property | Description | Importance in Modeling |

|---|---|---|

| Solvation Free Energy | The energy change when an ion is transferred from a vacuum to a solvent. | Ensures correct thermodynamic behavior of the ion in solution. nih.gov |

| Hydration Shell Radius | The average distance between the ion and the oxygen atoms of the surrounding water molecules. | Defines the local structure of the solvent around the ion. nih.gov |

| Water Exchange Rate | The rate at which water molecules in the first hydration shell are exchanged with those in the bulk solvent. | Crucial for accurately simulating dynamic processes like ion binding and release. nih.gov |

| Activity Coefficient | A measure of the deviation of a solution from ideal behavior. | Reflects the effective concentration and interactions between ions in solution. nih.gov |

Thermodynamic Modeling and Equilibrium Calculations

Thermodynamic modeling is used to predict the stability and decomposition of this compound under different conditions. This involves calculating reaction equilibria to determine the most stable state of a chemical system.

Gibbs Energy Minimization Approaches for Reaction Equilibria

A fundamental principle of thermodynamics is that a system at constant temperature and pressure will spontaneously evolve towards a state of minimum Gibbs free energy. washington.eduapmonitor.com This principle forms the basis of the Gibbs energy minimization method for calculating chemical equilibrium. apmonitor.com

Unlike traditional methods that rely on defining a set of equilibrium reactions and their corresponding constants, the Gibbs energy minimization approach does not require pre-supposed reactions. washington.edu Instead, it calculates the equilibrium composition of a system by finding the distribution of species that minimizes the total Gibbs free energy of the system, subject to the constraints of mass balance (i.e., the total number of atoms of each element must be conserved). ijee.ie

This approach is particularly powerful for complex systems involving multiple phases and species, as it can be generalized to arbitrarily large systems. washington.edu The algorithm is so robust that it has become the foundation for most modern chemical equilibrium software. washington.eduijee.ie It is a versatile tool for predicting the final composition of a reacting system when the final temperature and pressure are known. washington.edu

Prediction of Thermal Decomposition Temperatures under Various Conditions

Thermodynamic modeling can be used to predict the decomposition temperature of magnesium sulfate. The thermal decomposition of anhydrous magnesium sulfate (MgSO₄) yields magnesium oxide (MgO), sulfur dioxide (SO₂), and oxygen (O₂).

Equilibrium calculations based on Gibbs energy minimization predict the decomposition temperature of pure magnesium sulfate under different atmospheric conditions. In the absence of any reducing agent, the calculated decomposition temperature is 1080°C. researchgate.netresearchgate.net However, this temperature can be significantly lowered in the presence of reducing agents, which makes the decomposition process less energy-intensive. researchgate.netresearchgate.net

Experimental results from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm these predictions, though the exact temperatures can vary slightly. For instance, thermogravimetric analysis showed that magnesium sulfate decomposed at 1100°C in a nitrogen atmosphere. researchgate.net The presence of reducing agents in the atmosphere lowered the observed decomposition temperature.

| Condition/Atmosphere | Calculated Decomposition Temperature (°C) | Experimental Decomposition Temperature (°C) |

|---|---|---|

| No Reducing Agent | 1080 | 1100 (under N₂) |

| With Sulfur (S) | 625 | N/A |

| With Carbon Monoxide (CO) | 600 | 1070 (in 10% CO / 90% N₂) |

| With Hydrogen (H₂) | 610 | 950 (in 5% H₂ / 95% N₂) |

Thermal Decomposition and Reaction Kinetics

Decomposition Pathways and Reaction Products

The decomposition of magnesium sulfate (B86663) is fundamentally an endothermic reaction that can be influenced by various factors, including temperature, the surrounding atmosphere, and the presence of reducing agents. core.ac.uk

When heated, magnesium sulfate monohydrate first undergoes dehydration to form the anhydrous salt. stackexchange.com At sufficiently high temperatures, typically starting around 931°C to 950°C, the anhydrous magnesium sulfate decomposes. core.ac.ukresearchgate.net The primary solid product of this decomposition is magnesium oxide (MgO), a compound with applications as a neutralizing agent. core.ac.ukechemi.com

MgSO₄(s) → MgO(s) + SO₂(g) + ½O₂(g)

The high temperature required for the thermal decomposition of magnesium sulfate presents a significant energy demand. bohrium.com Consequently, research has focused on the use of reducing agents to lower the decomposition temperature. core.ac.ukresearchgate.net The presence of such agents alters the reaction pathway and significantly reduces the energy requirements of the process. bohrium.comacs.org

Reducing agents like sulfur, carbon monoxide, and hydrogen gas can lower the theoretical decomposition temperature substantially. researchgate.netacs.orgresearchgate.net

Sulfur (S): The use of sulfur as a reductant can decrease the calculated decomposition temperature to 625°C. bohrium.comacs.org Experimentally, it has been shown to significantly increase the reaction rate. core.ac.uk An added benefit of using sulfur is the formation of a protective layer of magnesium oxide on the particle surface, which can help prevent operational issues like defluidization in industrial reactors. core.ac.uk

Carbon Monoxide (CO): This reducing agent can lower the calculated decomposition temperature to 600°C. bohrium.comacs.orgresearchgate.net However, thermo-analytical studies in a 10% carbon monoxide atmosphere have recorded decomposition at 1070°C. researchgate.netacs.orgresearchgate.net A potential drawback is the deposition of carbon on the surface of the reactant particles, which can affect the reaction kinetics. core.ac.uk

Hydrogen Gas (H₂): With hydrogen gas, the calculated decomposition temperature is 610°C. bohrium.comacs.orgresearchgate.net Experimental analysis in a 5% hydrogen atmosphere indicates decomposition occurs at 950°C. researchgate.netacs.orgresearchgate.net

Carbon (C): Solid carbon, such as charcoal, also serves as an effective reducing agent, leading to a lower thermal decomposition temperature. researchgate.net

The table below summarizes the effect of different environments and reducing agents on the decomposition temperature of magnesium sulfate.

| Condition | Calculated Decomposition Temperature (°C) | Experimental Decomposition Temperature (°C) |

| Inert Atmosphere (N₂) | 1080 | 1100 |

| Sulfur (S) | 625 | Not specified |

| Carbon Monoxide (CO) | 600 | 1070 (in 10% CO) |

| Hydrogen Gas (H₂) | 610 | 950 (in 5% H₂) |

Data sourced from multiple studies. researchgate.netbohrium.comacs.orgresearchgate.net

Kinetic Studies of Thermal Decomposition

Kinetic studies are essential for understanding the rate at which the decomposition of this compound proceeds and the factors that control this rate. These studies involve determining key parameters such as activation energy and reaction rates under various conditions.

The rate of decomposition is strongly dependent on temperature. core.ac.uk The activation energy, which is the minimum energy required to initiate the reaction, is a critical kinetic parameter. The introduction of a catalyst can lower this energy barrier. For instance, a Palladium on Alumina (B75360) (Pd/Al₂O₃) catalyst has been shown to reduce the activation energy for magnesium sulfate decomposition from 368.2 kJ/mol to 258.8 kJ/mol. researchgate.netresearchgate.net

The rate-controlling step of the reaction can vary depending on the specific conditions. For example, when sulfur is used as a reducing agent with this compound, the rate is controlled by the chemical reaction at the interface of the unreacted material. core.ac.uk In contrast, when using carbon or carbon monoxide as reductants, the rate-limiting step shifts to gas film diffusion, partly due to carbon deposition on the particle surface. core.ac.uk

To mathematically describe the kinetics of the solid-state decomposition of magnesium sulfate, various reaction models are employed. The shrinking-core model is frequently applied to gas-solid reactions. aalto.fi This model is particularly relevant when a clear reaction front is observed moving from the outer surface of the particle toward its center, which has been confirmed through SEM/EDS analysis of decomposing magnesium sulfate particles. core.ac.uk

According to kinetic model fitting, the decomposition process can be governed by different mechanisms that align with the shrinking-core model's assumptions:

Chemical Reaction Control: This was identified as the rate-controlling step when using sulfur as a reductant, where the rate is determined by the reaction at the surface of the unreacted core. core.ac.uk

Ash Layer Diffusion Control: When using dried magnesium sulfate heptahydrate, the control mechanism shifted to the diffusion of gaseous products through the porous product layer (the "ash" layer) of magnesium oxide. core.ac.uk This change in the rate-controlling step highlights the complexity of the decomposition process and the utility of models like the shrinking-core model in understanding it. core.ac.ukaalto.fi

Catalytic Effects on Decomposition Kinetics

The thermal decomposition of magnesium sulfate is an endothermic process that typically requires high temperatures. To enhance the energy efficiency of this reaction, particularly in contexts like sulfur-related thermochemical water-splitting cycles for hydrogen production, researchers have investigated the use of catalysts to lower the reaction temperature and activation energy. scielo.brresearchgate.netdoaj.org

Investigation of Catalyst Materials (e.g., Alumina Supported Palladium)

Significant research has focused on the efficacy of a palladium catalyst supported on gamma-alumina (γ-Al₂O₃) for the decomposition of magnesium sulfate. doaj.orgscielo.brresearchgate.net In these studies, the catalyst, denoted as Pd/Al₂O₃, has demonstrated a considerable ability to reduce the temperature required for the decomposition process. scielo.br Investigations have confirmed that the palladium component is the active catalyst, as studies using only alumina (Al₂O₃) without palladium showed no discernible advantage or change in the thermal decomposition behavior. scielo.brresearchgate.net

The physical characteristics of the Pd/Al₂O₃ catalyst used in these studies involved a composition of approximately 4.76% palladium by weight. researchgate.net The crystallite size for the palladium was evaluated to be around 3.31 nm, while the alumina support had a crystallite size of about 4.54 nm, features which are important for the performance of heterogeneous catalysts. scielo.brresearchgate.net

The presence of the Pd/Al₂O₃ catalyst markedly lowers the temperature range over which magnesium sulfate decomposes. Without the catalyst, decomposition begins at approximately 950°C and concludes around 1150°C. researchgate.net However, with the addition of the Pd/Al₂O₃ catalyst, the onset temperature for decomposition is reduced to 830°C, and the reaction is complete by 1050°C. researchgate.netresearchgate.net This represents a reduction of about 120°C for the initial decomposition temperature and nearly 100°C for the final temperature. scielo.br

The catalytic effect is most profoundly observed in the significant reduction of the activation energy required for the reaction. For the uncatalyzed thermal decomposition of magnesium sulfate, the activation energy is 368.2 kJ/mol. scielo.brresearchgate.net The introduction of the Pd/Al₂O₃ catalyst lowers this barrier substantially, reducing the activation energy to 258.8 kJ/mol. researchgate.netscielo.brresearchgate.net

| Parameter | Uncatalyzed Decomposition | Catalyzed Decomposition (Pd/Al₂O₃) |

|---|---|---|

| Initial Decomposition Temperature | ~950°C | ~830°C |

| Final Decomposition Temperature | ~1150°C | ~1050°C |

| Activation Energy (Ea) | 368.2 kJ/mol | 258.8 kJ/mol |

Mechanistic Insights into Catalyzed Magnesium Sulfate Decomposition

The primary role of the Pd/Al₂O₃ catalyst is to facilitate the decomposition of magnesium sulfate at lower temperatures without altering the final solid product. doaj.orgscielo.br X-ray diffraction (XRD) analysis of the solid residues confirms that magnesium oxide (MgO) is the main product in both catalyzed and uncatalyzed reactions. scielo.brscielo.br

The reaction for the thermal decomposition of magnesium sulfate proceeds as follows:

MgSO₄(s) → MgO(s) + SO₂(g) + ½O₂(g) scielo.br

While the exact mechanism of how the palladium catalyst enhances this reaction is complex, it is understood that the catalyst provides an alternative reaction pathway with a lower energy barrier. researchgate.net The presence of palladium is critical to this catalytic advantage. scielo.brresearchgate.net The catalyst's effectiveness is tied to its ability to facilitate the breakdown of the sulfate ion. The reduction in activation energy by over 100 kJ/mol indicates a significant catalytic effect on the kinetics of the decomposition. researchgate.netscielo.br The process remains oriented towards the formation of magnesium oxide, indicating that the catalyst accelerates the rate of decomposition without leading to different or unwanted byproducts. doaj.orgresearchgate.net

Applications in Advanced Materials Science

Flame Retardancy Mechanisms in Polymeric and Composite Materials

Magnesium sulfate (B86663) monohydrate is utilized as a flame retardant in various materials, including plastics like acrylate resin, epoxy resin, unsaturated polyester, and polyurethane. uni-regensburg.de Its efficacy stems from a combination of physical and chemical processes that collectively suppress combustion.

A primary mechanism of flame retardancy for hydrated magnesium sulfate compounds is their endothermic decomposition upon heating. aalto.firesearchgate.net This process involves the absorption of a significant amount of heat from the surrounding polymer or composite material. The decomposition of magnesium sulfate is a strongly endothermic reaction. aalto.fi This heat absorption lowers the temperature of the substrate, delaying its thermal degradation and the onset of pyrolysis, which is the process that releases flammable gases. By withdrawing heat, magnesium sulfate monohydrate helps to mitigate the propagation of fire.

The thermal decomposition of this compound can be represented by the following reactions:

Dehydration: MgSO₄·H₂O(s) → MgSO₄(s) + H₂O(g)

High-Temperature Decomposition: At temperatures exceeding 1124°F, the anhydrous magnesium sulfate further decomposes: [cite: ] MgSO₄(s) → MgO(s) + SO₃(g)

Upon heating, this compound releases its water of hydration as water vapor. aalto.firesearchgate.net This release of water vapor contributes to flame retardancy in two significant ways. Firstly, the process of vaporization itself is endothermic, further contributing to the cooling of the material. Secondly, the released water vapor acts as a diluent in the gas phase. It reduces the concentration of flammable gases and oxygen in the vicinity of the flame, thereby inhibiting the combustion process. researchgate.net This dilution effect helps to suppress the flame and reduce the rate of heat release.

The solid residue remaining after the decomposition of this compound plays a crucial role in its flame retardant action. The decomposition ultimately yields magnesium oxide (MgO), a refractory material with excellent heat resistance. stackexchange.com This magnesium oxide can form a protective, insulating layer on the surface of the material. aalto.fi This barrier serves multiple functions: it shields the underlying polymer from the heat of the flame, reduces the rate of heat transfer, and impedes the diffusion of flammable volatile decomposition products to the flame front. In some systems, this residue can promote the formation of a stable char layer, further enhancing the protective barrier.

| Decomposition Product | Barrier Type | Protective Function |

|---|---|---|

| Magnesium Oxide (MgO) | Inorganic Residue Layer | Acts as a heat shield, insulates the substrate, and prevents the escape of flammable gases. |

| Char | Carbonaceous Layer | Enhances the insulating properties of the barrier and further restricts the flow of volatiles and oxygen. |

Catalysis and Precursor Material Research

In addition to its role in flame retardancy, this compound is also employed in the field of catalysis.

This compound can function as a catalyst or reagent in various chemical reactions. chemtradeasia.sg It is particularly noted for its role in organic synthesis, where it can enhance the efficiency of processes such as polymerization for plastics and resins, and in the synthesis of pharmaceutical intermediates. chemtradeasia.sg The catalytic activity of magnesium compounds can be attributed to the Lewis acidic nature of the magnesium cation (Mg²⁺). A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In organic reactions, a Lewis acid catalyst can activate a substrate by coordinating to a lone-pair-bearing atom, making the substrate more susceptible to nucleophilic attack. While anhydrous magnesium sulfate is well-known as a desiccant in organic synthesis, the monohydrate form also finds application as a catalyst, contributing to improved reaction efficiencies. chemtradeasia.sgwikipedia.org

| Application Area | Function | Example Processes |

|---|---|---|

| Polymer Chemistry | Catalyst | Polymerization of plastics and resins |